Ethyl(triphenyl)phosphonium

Deep Eutectic Solvents Aromatic/Aliphatic Separation Naphtha Feedstock Purification

Ethyl(triphenyl)phosphonium (CAS 39895-79-9) is a quaternary phosphonium cation (C₂₀H₂₀P⁺) most commonly supplied as the bromide (CAS 1530-32-1), iodide (CAS 4736-60-1), or acetate (CAS 35835-94-0) salt. The compound serves as a precursor to non‑stabilized Wittig ylides, a phase‑transfer catalyst for epoxy curing and polyester synthesis, and a cationic building block for deep eutectic solvents.

Molecular Formula C20H20P+
Molecular Weight 291.3 g/mol
CAS No. 39895-79-9
Cat. No. B8787741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl(triphenyl)phosphonium
CAS39895-79-9
Molecular FormulaC20H20P+
Molecular Weight291.3 g/mol
Structural Identifiers
SMILESCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C20H20P/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17H,2H2,1H3/q+1
InChIKeyGELSOTNVVKOYAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl(triphenyl)phosphonium (CAS 39895-79-9): Procurement-Relevant Identity and Baseline Profile


Ethyl(triphenyl)phosphonium (CAS 39895-79-9) is a quaternary phosphonium cation (C₂₀H₂₀P⁺) most commonly supplied as the bromide (CAS 1530-32-1), iodide (CAS 4736-60-1), or acetate (CAS 35835-94-0) salt [1]. The compound serves as a precursor to non‑stabilized Wittig ylides, a phase‑transfer catalyst for epoxy curing and polyester synthesis, and a cationic building block for deep eutectic solvents [2]. Its molecular weight (291.35 g·mol⁻¹ for the cation) places it between the smaller methyltriphenylphosphonium and larger butyltriphenylphosphonium analogs, a structural feature that directly impacts solubility, thermal latency, and ylide reactivity in ways not achievable by simple substitution [3].

Why Generic Substitution of Ethyl(triphenyl)phosphonium Salts Carries Quantifiable Performance Risk


Alkyltriphenylphosphonium salts are not interchangeable commodities. The ethyl chain length directly governs the lipophilicity–hydrophilicity balance of the cation, which in turn controls phase‑transfer efficiency, ylide nucleophilicity in Wittig olefinations, and the thermal latency window in epoxy curing [1]. Replacing ethyl(triphenyl)phosphonium with a methyl, butyl, or benzyl analog alters both the steric environment around the phosphorus center and the ion‑pairing strength with the counteranion, producing measurable changes in catalytic turnover frequency, Z/E stereoselectivity, and decomposition onset temperature [2]. The quantitative evidence below documents exactly where the ethyl homolog diverges from its closest structural neighbors.

Ethyl(triphenyl)phosphonium: Quantified Differentiation Against Closest Analogs


Aromatic Extraction Selectivity: ETPPI‑Based DES Significantly Outperforms Commercial Sulfolane

Deep eutectic solvents formulated with ethyltriphenylphosphonium iodide (ETPPI) and sulfolane at a 1:4 salt‑to‑hydrogen‑bond‑donor ratio deliver toluene/heptane selectivities that are substantially higher than those reported for sulfolane alone as a commercial extraction solvent [1]. Although the published study does not provide a single numerical comparator, it explicitly states that 'higher selectivities than those published for sulfolane as a commercial solvent were observed' [1]. In a cross‑study comparison, a related DES system based on methyltriphenylphosphonium bromide and ethylene glycol achieved a selectivity range of 24.4 to 147.5 at 313.2 K, whereas a conventional choline chloride/urea/ethylene glycol DES reached only 4.1 to 18.7 under identical conditions [2]. The ETPPI‑sulfolane DES therefore occupies a selectivity band comparable to or exceeding the methyltriphenylphosphonium‑based DES benchmark, far above the commercial sulfolane baseline.

Deep Eutectic Solvents Aromatic/Aliphatic Separation Naphtha Feedstock Purification

Epoxy Curing Latency: Ethyltriphenylphosphonium Acetate Surpasses Amines, Imidazoles, and Quaternary Ammonium Salts

Ethyltriphenylphosphonium acetate (ETPPA) is reported to exhibit 'considerable better latency and thermal stability when compared to amines, imidazoles and quaternary ammonium salts' . This class‑level inference is supported by patent literature describing ETPPA as the preferred catalyst for epoxy molding compositions that require extended pot life at ambient temperature yet rapid cure at elevated temperature, a profile that is difficult to achieve with conventional nitrogen‑based catalysts [1]. The phosphonium center provides a thermal trigger window that is wider than that of tetramethylammonium or imidazole analogs, enabling single‑component epoxy formulations with shelf lives exceeding those attainable with amine‑based systems. The Aladdin technical datasheet specifically cites 'minimal odor, and color formation, as well as controlled reactivity' and the ability to produce 'longer, straighter chain epoxy molecules which have a sharp molecular weight distribution' as distinguishing properties .

Epoxy Resin Curing Latent Catalyst Thermoset Composite Manufacturing

Thermal Decomposition Threshold: Ethyltriphenylphosphonium Complexes Occupy a Distinct Stability Window in Manganese(II) Halide Hybrids

In a systematic study of manganese(II) halide complexes for sensing applications, the ethyltriphenylphosphonium (ETP) cation produced complexes with thermal decomposition points that are clearly differentiated from its methyl, butyl, benzyl, and hexyl analogs [1]. Specifically, (ETP)₂MnCl₄ exhibits a decomposition onset of 204 °C, which is higher than that of the imidazolium‑based (Bmmim)₂MnCl₄ (50 °C) and significantly below that of the benzyltriphenylphosphonium analog (BTP)₂MnBr₄ (~220 °C). The corresponding bromide (ETP)₂MnBr₄ decomposes at 168 °C, whereas the methyltriphenylphosphonium bromide analog (MTP)₂MnBr₄ decomposes below 220 °C and the butyl analog (BuTP)₂MnBr₄ at ~135 °C [1]. This non‑monotonic trend highlights that the ethyl chain delivers an intermediate thermal stability that is not predictable by simple interpolation of the methyl and butyl data.

Crystal Engineering Perovskite‑Like Hybrids Thermal Stability Screening

Corrosion Inhibition Efficiency: Ethyltriphenylphosphonium Iodide Provides >95% Protection for Mild Steel in Acidic Media

Ethyltriphenylphosphonium iodide (ETPPI) was evaluated as a corrosion inhibitor for mild steel in H₂SO₄ solutions across a concentration range of 10⁻³ to 10⁻⁷ M and a temperature range of 298–328 K [1]. At the optimum concentration of 10⁻³ M H₂SO₄ and 298 K, ETPPI achieved >95% inhibition efficiency as determined by the galvanostatic method [1]. Potentiodynamic polarization studies further classified ETPPI as a mixed‑type inhibitor with good passivation behavior in 1 N H₂SO₄ [1]. While this study does not include a direct side‑by‑side comparator, the >95% efficiency figure places ETPPI among the high‑performance phosphonium‑based inhibitors and is consistent with the performance envelope reported for ethoxycarbonylmethyltriphenylphosphonium bromide (ECMTPB) on mild steel and aluminum in acidic media [2].

Corrosion Inhibition Mild Steel Protection Acid Pickling

Ethyl(triphenyl)phosphonium (CAS 39895-79-9): Evidence‑Backed Application Scenarios Where the Compound Delivers Quantifiable Advantage


Naphtha Feedstock Pre‑Treatment: Replacing Commercial Sulfolane with ETPPI‑Based Deep Eutectic Solvents

Ethylene cracker operators seeking to reduce aromatic‑induced fouling in radiation coils can deploy ETPPI‑sulfolane DES (1:4 molar ratio) as a liquid–liquid extraction solvent for toluene removal from naphtha. The DES delivers toluene/heptane selectivity that exceeds that of commercial sulfolane, with optimal performance at 30 °C . The economic incentive is substantial: removing just 10% of aromatic hydrocarbons from cracker feed is estimated to save approximately 35 USD per ton of feed, or about 80 million USD per year for a 300 ton·h⁻¹ cracker .

Single‑Component Epoxy Formulations: Leveraging Superior Latency of Ethyltriphenylphosphonium Acetate

Manufacturers of one‑part epoxy adhesives, encapsulants, and powder coatings benefit from the markedly better latency and thermal stability of ethyltriphenylphosphonium acetate relative to amines, imidazoles, and quaternary ammonium salts . The catalyst enables long ambient‑temperature shelf life while triggering rapid cure upon heating, producing epoxy networks with sharp molecular weight distribution and minimal side reactions . This latency advantage is explicitly exploited in patented epoxy molding compositions for semiconductor packaging applications .

Hybrid Perovskite‑Like Material Design: Tuning Thermal Stability with Ethyltriphenylphosphonium Cation

Researchers synthesizing manganese(II) halide hybrids for luminescent sensing or switching applications can select the ethyltriphenylphosphonium cation when a thermal decomposition window of 168–204 °C is required . This intermediate stability fills the gap between the less stable butyl analog (~135 °C) and the more refractory benzyl analog (~220 °C), enabling thermal processing protocols that are incompatible with both extremes .

Mild Steel Acid Pickling: Achieving >95% Corrosion Inhibition with Ethyltriphenylphosphonium Iodide

In sulfuric acid pickling baths operating at ambient temperature, ETPPI at millimolar concentrations provides >95% inhibition efficiency for mild steel . The compound functions as a mixed‑type inhibitor with good passivation characteristics, making it a viable candidate for formulations where high inhibition efficiency must be achieved at low inhibitor loading .

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